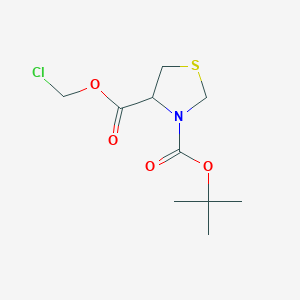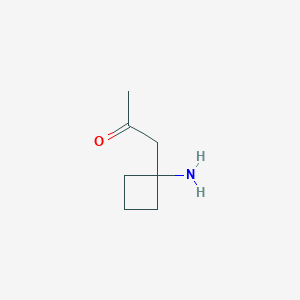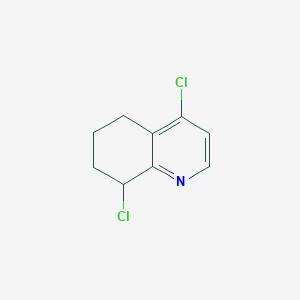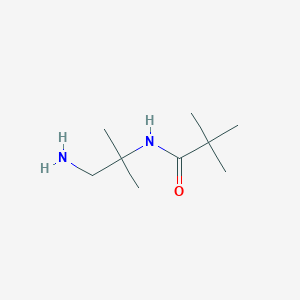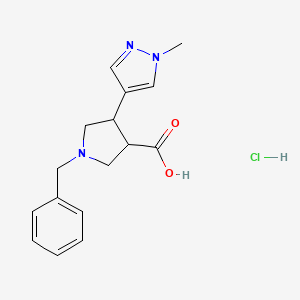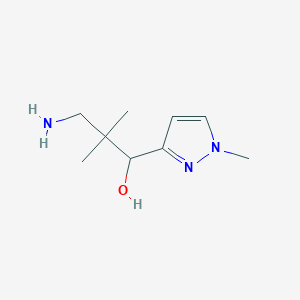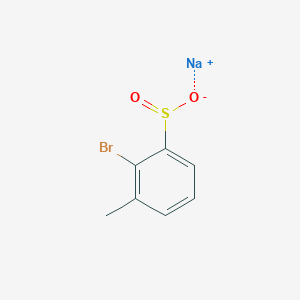
Sodium 2-bromo-3-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt derivative of 2-bromo-3-methylbenzenesulfinic acid. This compound is primarily used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-3-methylbenzene-1-sulfinate typically involves the sulfonation of 2-bromo-3-methylbenzene. The process includes the following steps:
Bromination: 3-methylbenzene is brominated using bromine in the presence of a catalyst to form 2-bromo-3-methylbenzene.
Sulfonation: The brominated product is then treated with sulfur dioxide and sodium hydroxide to introduce the sulfonate group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromo-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides and thiols.
Scientific Research Applications
Sodium 2-bromo-3-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-bromo-3-methylbenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution. These interactions facilitate the compound’s reactivity and its ability to form various derivatives.
Comparison with Similar Compounds
- Sodium 3-bromo-2-methylbenzene-1-sulfinate
- Sodium 4-bromo-2-methylbenzene-1-sulfinate
- Sodium 2-chloro-3-methylbenzene-1-sulfinate
Comparison: Sodium 2-bromo-3-methylbenzene-1-sulfinate is unique due to the position of the bromine and methyl groups on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis.
Properties
Molecular Formula |
C7H6BrNaO2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;2-bromo-3-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-3-2-4-6(7(5)8)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
RNRUFNGIRWMNEA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
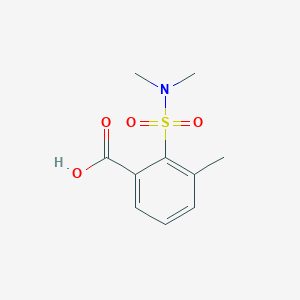
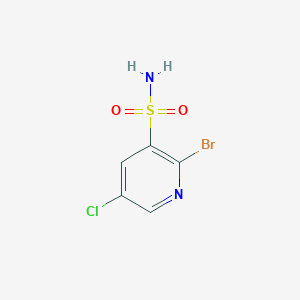

methanol](/img/structure/B13189260.png)
